Angeloylisogomisin O

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

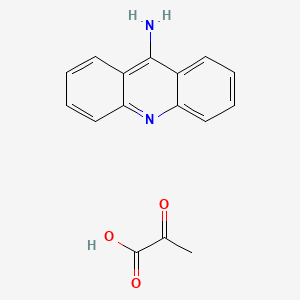

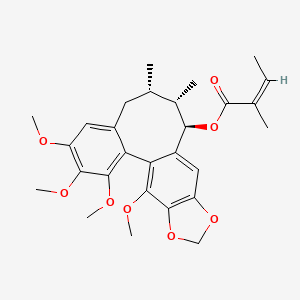

Angeloylisogomisin O is a dibenzocyclooctadiene lignan isolated from the aerial parts of Schisandra propinqua var. propinqua.

Scientific Research Applications

Potential Antiviral Properties : A study identified Angeloylisogomisin O as an effective inhibitor of SARS-CoV-2 entry into cells. This suggests its potential as a therapeutic agent for COVID-19 treatment. It was found to inhibit the virus by blocking spike protein-mediated membrane fusion and demonstrated synergistic effects when used in combination with Remdesivir (Cao et al., 2022).

Isolation and Structural Analysis : Angeloylisogomisin O has been isolated from various plant sources, such as Schisandra propinqua. Studies have elucidated its structure through extensive spectroscopic methods, including 1D- and 2D-NMR techniques (Lei et al., 2007).

Pharmacokinetic Studies : Research has also been conducted on related compounds like angeloylgomisin H, examining their pharmacokinetic properties and bioavailability in animal models. These studies provide insights into the absorption and metabolic pathways of similar lignans (Chen et al., 2015).

Anti-HIV Activity : Certain studies have explored the anti-HIV properties of compounds structurally related to Angeloylisogomisin O, indicating the potential of lignans from Schisandra species in treating viral infections (Chen et al., 2006).

Potential for Diabetes Treatment : Research has also indicated that compounds similar to Angeloylisogomisin O, such as angeloylgomisin H, may have potential in treating diabetes by improving insulin sensitivity and activating PPAR-γ, a key regulator of glucose and lipid metabolism (Kwon et al., 2011).

Mechanism of Action

Angeloylisogomisin O, also known as Schisanwilsonin N, is a lignan compound isolated from the aerial parts of Schisandra propinqua . This compound has been found to possess anti-inflammatory properties

Target of Action

Given its anti-inflammatory properties , it is plausible that it interacts with targets involved in the inflammatory response.

Mode of Action

Its anti-inflammatory properties suggest that it may interact with key proteins or enzymes involved in the inflammatory response, potentially inhibiting their activity or expression .

Biochemical Pathways

Given its anti-inflammatory properties, it is likely that it impacts pathways related to inflammation .

Result of Action

Its anti-inflammatory properties suggest that it may modulate the inflammatory response at the cellular level .

properties

IUPAC Name |

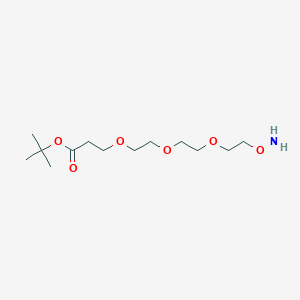

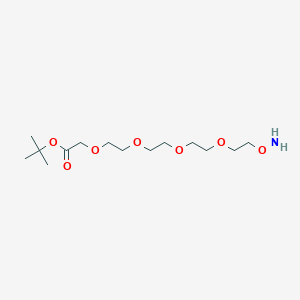

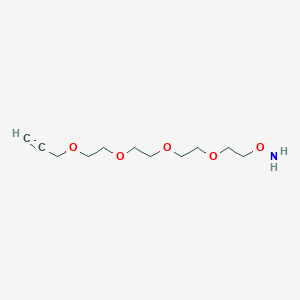

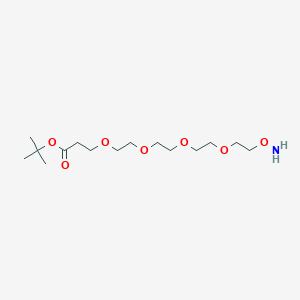

[(9S,10S,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O8/c1-9-14(2)28(29)36-23-16(4)15(3)10-17-11-19(30-5)24(31-6)26(32-7)21(17)22-18(23)12-20-25(27(22)33-8)35-13-34-20/h9,11-12,15-16,23H,10,13H2,1-8H3/b14-9-/t15-,16-,23+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUDCPSZWPLXKT-XXDSNBTQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1[C@H]([C@H](CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83864-70-4 |

Source

|

| Record name | Angeloylisogomisin O | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083864704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANGELOYLISOGOMISIN O | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/046M30W397 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What are the natural sources of Angeloylisogomisin O?

A1: Angeloylisogomisin O has been isolated from the stems of the plant Schisandra propinqua [, ]. It is a dibenzocyclooctadiene lignan, a class of compounds found in various Schisandra species.

Q2: What other dibenzocyclooctadiene lignans have been found alongside Angeloylisogomisin O in Schisandra propinqua?

A2: In addition to Angeloylisogomisin O, researchers have identified several other dibenzocyclooctadiene lignans within Schisandra propinqua. These include Tigloylgomisin P, Angeloylgomisin O, Kadsulignan L, (+/-) 5,8-epoxyl-6, 7-dimethyl-2',3',2\",3\"-dimethylenedioxy-4', 1\"-dimethyl-1,2:3,4-dibenzo-1, 3-cyclooctadiene, and Wuweizisu C []. Another study also identified Isogomisin O, Gomisin O, Benzoylgomisin O, and Epigomisin O from the same plant []. This highlights the rich diversity of these compounds within this particular species.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.